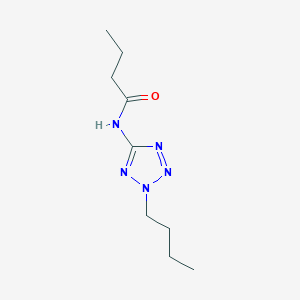![molecular formula C25H26FN3O B251234 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide, commonly known as FP-PA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP-PA belongs to the class of phenylacetamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of FP-PA is not yet fully understood. However, it is believed that FP-PA acts on the serotonergic and dopaminergic systems in the brain. FP-PA is a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. FP-PA also inhibits the reuptake of dopamine, which is a neurotransmitter involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
FP-PA has been shown to have several biochemical and physiological effects. In animal models, FP-PA has been shown to increase the levels of serotonin and dopamine in the brain. FP-PA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. In addition, FP-PA has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FP-PA in lab experiments is its high potency and selectivity for the 5-HT2A receptor and dopamine transporter. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using FP-PA is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of FP-PA. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of FP-PA on the brain and its potential for addiction. Additionally, the development of more water-soluble derivatives of FP-PA could improve its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of FP-PA involves the reaction of 4-(2-fluorobenzyl)piperazine with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group using a suitable reducing agent. The resulting compound is then acetylated to obtain the final product. The yield of the synthesis process is around 65%, and the purity of the compound can be increased using chromatographic techniques.
Aplicaciones Científicas De Investigación
FP-PA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, FP-PA has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, FP-PA has been studied for its neuroprotective properties and its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FP-PA has been shown to have anticancer effects by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C25H26FN3O |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H26FN3O/c26-24-9-5-4-8-21(24)19-28-14-16-29(17-15-28)23-12-10-22(11-13-23)27-25(30)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30) |
Clave InChI |
FMGNKAOHCVYPPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
